molecular formula C19H25N3O3S B2584920 N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1147692-47-4

N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2584920
CAS No.: 1147692-47-4
M. Wt: 375.49
InChI Key: MPKHMAXRLCODTC-UHFFFAOYSA-N
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Description

N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Dipropoxyphenyl Group: The dipropoxyphenyl moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, involving a halogenated pyrimidine intermediate and a boronic acid or alkene derivative of the dipropoxyphenyl group.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or catalytic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area focuses on understanding its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, the compound could be explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases.

Industry

Industrially, the compound might be used in the development of new materials or as a specialty chemical in various applications, including agriculture, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(3,4-dipropoxyphenyl)-6-ethyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • N-(3,4-dipropoxyphenyl)-6-methyl-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

N-(3,4-dipropoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dipropoxyphenyl)-6-methyl-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-9-24-16-8-7-14(12-17(16)25-10-6-2)21-18(23)15-11-13(3)20-19(22-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHMAXRLCODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)C2=NC(=NC(=C2)C)SC)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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